

A Technical Guide to the Pharmacokinetics and Biodistribution of Bevonescein (ALM-488)

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Compound of Interest		
Compound Name:	Bevonescein	
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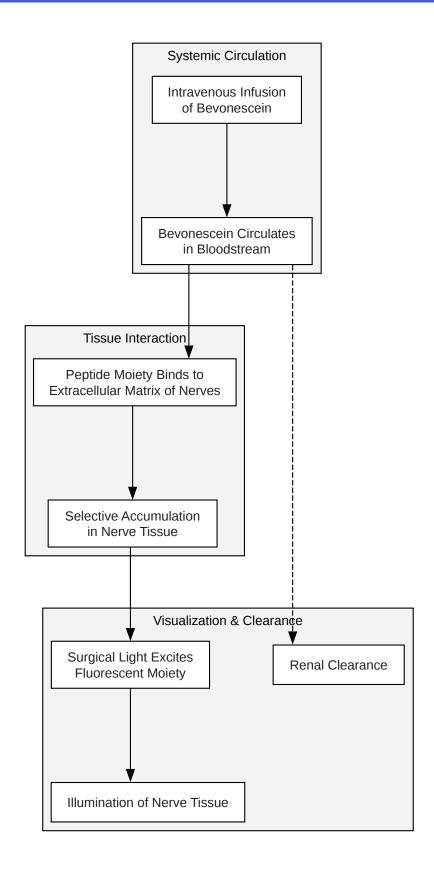
For Researchers, Scientists, and Drug Development Professionals

Bevonescein, also known as ALM-488, is an innovative peptide-dye conjugate under investigation for real-time, fluorescence-guided intraoperative nerve visualization.[1][2] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein moiety, **Bevonescein** is designed to selectively bind to nerve tissue, thereby enhancing surgical precision and reducing the risk of iatrogenic nerve injury.[3][4] This document provides a comprehensive overview of the current understanding of **Bevonescein**'s pharmacokinetic profile and biodistribution, based on preclinical and clinical data.

Mechanism of Action

Bevonescein's functionality is rooted in its unique biphasic composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is notably independent of the myelin sheath.[1] This allows for the visualization of not only intact nerves but also chronically degenerated and autonomic nerves, which is a significant advantage over myelin-based nerve-targeting agents.[5] Following intravenous administration, the conjugate circulates and accumulates at nerve tissues.[3] When illuminated by surgical lighting at a specific frequency, the fluorescent dye emits a distinct glow, allowing surgeons to clearly distinguish nerves from surrounding tissue.[3][4]





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Caption: Workflow of **Bevonescein** from administration to nerve visualization and clearance.



Pharmacokinetic Profile

The pharmacokinetic properties of **Bevonescein** have been primarily characterized through a Phase 1 clinical trial in patients undergoing head and neck surgery.[6][7] The agent is administered intravenously and exhibits dose-dependent pharmacokinetics.[8]

Table 1: Human Pharmacokinetic Parameters of Bevonescein

Parameter	Value	Study Population	Source
Administration Route	Intravenous Infusion	27 adult patients with head and neck neoplasms	[3][6]
Half-Life (t½)	29–72 minutes	27 adult patients with head and neck neoplasms	[6][7]
Optimal Dose	500 mg	27 adult patients with head and neck neoplasms	[2][6]
Peak Fluorescence	1–5 hours post- infusion	27 adult patients with head and neck neoplasms	[3]
Clearance	Rapidly cleared renally	27 adult patients with head and neck neoplasms	[3]
Time to Clearance	Within 12 hours	27 adult patients with head and neck neoplasms	[3][9]

Biodistribution and Efficacy

Bevonescein is engineered for selective biodistribution to nerve tissues.[10] Preclinical studies in rodent models and ex vivo human tissue have confirmed its ability to label peripheral nerves.



[10] Clinical data further substantiates its efficacy in improving nerve visualization during surgery.

Table 2: Biodistribution and Efficacy Data

Metric	Finding	Model/Population	Source
Target Tissue	Nerve-associated connective tissue	Living mice and human ex vivo tissue	[10][11]
Nerve Types Labeled	Intact, degenerated, and autonomic nerves	Rodent models, human patients	[3][5]
Signal-to-Background Ratio (SBR) at 500mg	2.1 ± 0.8 (Fluorescence) vs. 1.3 ± 0.2 (White Light)	27 adult patients with head and neck neoplasms	[3][6]
Improvement in Nerve Visualization	57% of participants showed >20% improvement in visible nerve length	27 adult patients with head and neck neoplasms	[2]
Nerve Branch Identification	5.73 branches (Fluorescence) vs. 3.01 branches (White Light)	Head and neck surgery patients	[3]

Experimental Protocols Phase 1 Clinical Trial (NCT04420689)

This prospective, multi-center, dose-escalation Phase 1 trial was designed to evaluate the safety, pharmacokinetics, and optimal dose of **Bevonescein**.[6][7]

- Study Population: The trial enrolled 27 adult patients with head and neck neoplasms scheduled for parotidectomy or thyroidectomy.[6][7]
- Drug Administration: **Bevonescein** was administered as a single preoperative intravenous infusion at escalating doses (100 mg, 200 mg, 400 mg, 500 mg, and 600 mg).[8]

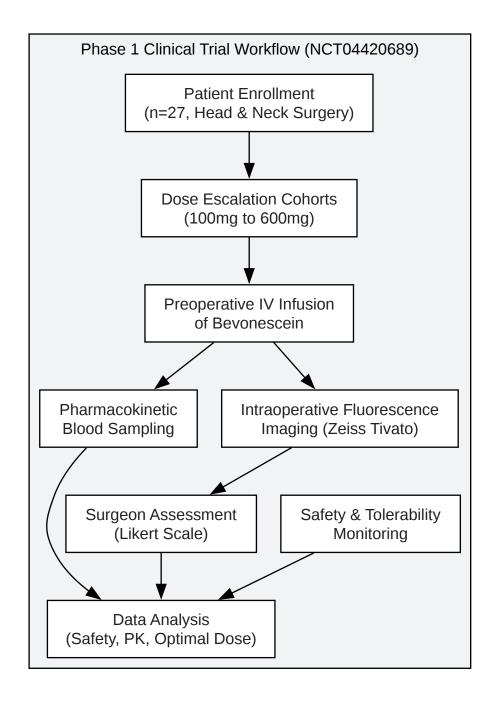
Foundational & Exploratory





- Pharmacokinetic Analysis: Blood samples were collected at various time points post-infusion to determine the pharmacokinetic profile of **Bevonescein**.[8]
- Intraoperative Imaging: During surgery, nerve visualization was performed using a surgical microscope equipped with a Yellow 560 filter to detect the fluorescence signal.[3][12]
- Efficacy Assessment: Surgeons assessed nerve conspicuity, visible nerve length, and the delineation of nerve branching using a 4-point Likert scale, comparing fluorescence to standard white light visualization.[2][12]
- Safety Monitoring: Patients were monitored for any dose-limiting toxicities, infusion reactions, or other adverse events.[6] A single case of vomiting was noted as possibly related to the drug.[6]





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Caption: Protocol for the Phase 1 clinical trial of **Bevonescein** in head and neck surgery.

Preclinical Degenerated Nerve Study

This study aimed to evaluate **Bevonescein**'s ability to label chronically degenerated nerves in a rodent model.[5]



- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[5]
- Imaging Agents: Five months post-transection, ten mice were co-injected with **Bevonescein** and oxazine-4 (a myelin-binding dye).[5]
- Intraoperative Imaging: The surgical site was explored, and fluorescence imaging was used to visualize the degenerated nerve segments.[5]
- Quantitative Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.
- Results: Bevonescein successfully visualized 100% of the degenerated nerve segments, while oxazine-4 failed to meaningfully label them. The SBR for Bevonescein was significantly higher (3.31 ± 1.11 vs. 1.27 ± 0.54 for oxazine-4).[5]

Safety and Tolerability

Across the Phase 1 clinical trial, **Bevonescein** demonstrated a favorable safety profile.[2] No dose-limiting toxicities or infusion-related reactions were observed among the 27 participants. [6] The only adverse event considered possibly related to the study drug was a single episode of vomiting.[6] The rapid renal clearance within 12 hours limits systemic exposure, contributing to its safety.[3]

Future Directions

Bevonescein is currently being evaluated in ongoing Phase 3 clinical trials for head and neck surgery and is also being studied for use in abdominopelvic surgeries.[2][13][14] A New Drug Application (NDA) submission to the U.S. Food and Drug Administration is planned for 2026.[2] Future research may focus on developing derivatives with fine-tuned pharmacokinetic profiles or the ability to target different types of nervous tissue.[3] The technology also holds potential for theranostic applications, combining nerve detection with the targeted delivery of therapeutic agents.[3]



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